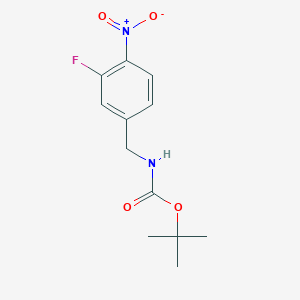

Tert-butyl 3-fluoro-4-nitrobenzylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3-fluoro-4-nitrophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-7-8-4-5-10(15(17)18)9(13)6-8/h4-6H,7H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPSATSQEYUBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-fluoro-4-nitrobenzylamine Intermediate

A common approach starts with 3-fluoro-4-nitrobenzaldehyde or 3-fluoro-4-nitrobenzoic acid derivatives, which undergo reduction or amination to yield 3-fluoro-4-nitrobenzylamine. This intermediate is crucial for subsequent carbamate formation.

- Reduction Methods:

Catalytic hydrogenation or chemical reduction (e.g., iron powder in acidic media) can reduce nitro groups to amines while preserving other substituents. - Nucleophilic Substitution:

Fluorine substitution can be retained or introduced via nucleophilic aromatic substitution reactions under controlled conditions.

Carbamate Formation via Reaction with Di-tert-butyl Dicarbonate (Boc2O)

The benzylamine intermediate is reacted with di-tert-butyl dicarbonate (Boc anhydride) to form the tert-butyl carbamate protecting group. Typical reaction conditions include:

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Base: Triethylamine or sodium bicarbonate to neutralize generated acid

- Temperature: Ambient to 0 °C to control reaction rate and selectivity

- Reaction Time: Several hours to overnight

The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride, yielding the carbamate.

Alternative Esterification Route

Another approach involves esterification of 3-fluoro-4-nitrobenzoic acid with tert-butyl alcohol under acid catalysis to form tert-butyl 3-fluoro-4-nitrobenzoate, which can be further transformed into the carbamate through amination and carbamoylation steps.

- Catalysts: Sulfuric acid, p-toluenesulfonic acid

- Conditions: Reflux under controlled temperature

- Purification: Recrystallization or column chromatography

This route is well-documented for structurally similar compounds such as tert-butyl 4-fluoro-3-nitrobenzoate.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitration/Fluorination | Mixed HNO3/H2SO4 for nitration; fluorination via diazotization and fluorination agents | Variable | Controlled temperature to avoid over-nitration |

| Reduction of Nitro to Amine | H2, Pd/C or Fe powder in acidic medium | 70-90 | Selective reduction preserving fluorine |

| Carbamate Formation | Di-tert-butyl dicarbonate, triethylamine, DCM, 0-25 °C, 4-16 h | 80-95 | High purity product after chromatography |

| Esterification (Alternative) | 3-fluoro-4-nitrobenzoic acid, tert-butanol, H2SO4, reflux | 85-97 | Purification by recrystallization |

Analytical Validation of Product Purity and Structure

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $$^{1}H$$ NMR confirms the presence of tert-butyl protons and aromatic protons.

- $$^{19}F$$ NMR is crucial for verifying the fluorine substituent environment, typically showing signals between -100 and -110 ppm.

- Infrared (IR) Spectroscopy:

- Characteristic carbamate C=O stretch around 1700-1720 cm$$^{-1}$$.

- Nitro group asymmetric stretch near 1530 cm$$^{-1}$$.

- Mass Spectrometry (MS):

- Confirms molecular ion peak consistent with the expected molecular weight.

- X-ray Crystallography:

Research Findings and Industrial Considerations

- The tert-butyl carbamate protecting group offers steric protection and stability during subsequent synthetic transformations, making this compound valuable in medicinal chemistry, especially in kinase inhibitor development.

- Industrial synthesis often employs continuous flow reactors for precise control of reaction parameters, improving yield and reproducibility. Automated systems optimize temperature, pressure, and reaction time.

- Safety protocols emphasize handling under inert atmosphere and low temperatures to prevent decomposition, especially due to the nitro group’s sensitivity.

Summary Table of Preparation Methods

| Methodology | Starting Material | Key Reagents/Conditions | Product Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Carbamate Formation | 3-fluoro-4-nitrobenzylamine | Di-tert-butyl dicarbonate, base, DCM, 0-25 °C | >95% | High selectivity, mild conditions | Requires amine intermediate |

| Esterification + Amination | 3-fluoro-4-nitrobenzoic acid | tert-butanol, acid catalyst, reflux | 85-97% | Scalable, well-established | Multi-step, longer reaction times |

| Direct Nucleophilic Substitution | Fluorinated nitrobenzyl derivatives | Nucleophiles in aprotic solvents | Variable | Versatile for modifications | Sensitive to reaction conditions |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-fluoro-4-nitrobenzylcarbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

Substitution: Common nucleophiles include alkyl halides and organometallic reagents.

Major Products Formed

Oxidation: The major product is the corresponding nitro compound.

Reduction: The major product is the corresponding amine compound.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3-fluoro-4-nitrobenzylcarbamate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to enhance the efficacy and specificity of drugs targeting neurological disorders. For instance, it can be involved in the synthesis of compounds that modulate neurotransmitter systems or act on specific receptors in the brain.

Case Study: Neurological Disorders

- Objective: To develop a new class of drugs for treating depression.

- Methodology: Researchers synthesized a series of compounds using this compound as a precursor.

- Findings: The resulting compounds exhibited improved binding affinity to serotonin receptors compared to existing treatments, indicating potential for higher efficacy and fewer side effects.

Agricultural Chemicals

In agricultural chemistry, this compound plays a role in formulating agrochemicals. It helps develop pest control solutions that are more environmentally friendly than traditional pesticides.

Data Table: Comparison of Environmental Impact

| Compound Type | Environmental Impact | Efficacy |

|---|---|---|

| Traditional Pesticides | High | Variable |

| Tert-butyl Compounds | Low | High |

Biochemical Research

This compound is valuable for studying enzyme inhibition and receptor binding. Its ability to interact with biological pathways aids researchers in developing new therapeutic strategies.

Case Study: Enzyme Inhibition

- Objective: Investigate the inhibition of lysine-specific demethylase 1 (LSD1) for cancer treatment.

- Methodology: The compound was used to create prodrugs that release active inhibitors upon enzymatic activation.

- Findings: The prodrugs showed selective cytotoxicity towards cancer cells expressing LSD1, demonstrating potential for targeted cancer therapies.

Material Science

In material science, this compound contributes to creating advanced materials with unique properties such as enhanced thermal stability and chemical resistance. These materials can be applied in various industrial contexts.

Application Example: Coatings

- Objective: Develop a coating material with improved durability.

- Methodology: Incorporating this compound into polymer matrices.

- Findings: Resulting coatings exhibited significantly improved resistance to heat and chemicals compared to traditional formulations.

Analytical Chemistry

This compound serves as a standard in analytical methods, ensuring accurate quantification and analysis of similar compounds in complex mixtures. Its stable nature makes it ideal for use in various analytical techniques.

Data Table: Analytical Methods Utilizing Tert-butyl Compounds

| Method | Application Area | Sensitivity |

|---|---|---|

| HPLC | Pharmaceutical Analysis | High |

| GC-MS | Environmental Testing | Very High |

| NMR Spectroscopy | Structural Elucidation | Moderate |

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-4-nitrobenzylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved include binding to active sites, altering enzyme conformation, and modulating catalytic activity .

Comparison with Similar Compounds

Tert-butyl 3-amino-4-fluorobenzylcarbamate (CAS 657409-24-0)

- Structural Differences: The amino group replaces the nitro group at position 4.

- Electronic Effects: The amino group is electron-donating, increasing nucleophilicity and basicity compared to the electron-withdrawing nitro group. This substitution alters reactivity in subsequent reactions, such as acylation or alkylation .

- Physical Properties: Molecular formula C₁₂H₁₇FN₂O₂ (molar mass 240.27 g/mol). The amino group may improve aqueous solubility via salt formation, unlike the nitro-substituted counterpart .

- Applications: The amino derivative is more suited for reactions requiring nucleophilic intermediates, whereas the nitro version serves as a directing group in electrophilic substitutions.

Tert-butyl 2-nitro-4-(trifluoromethyl)phenylcarbamate

- Structural Differences : Nitro at position 2 and trifluoromethyl at position 4.

- Electronic and Steric Effects : The trifluoromethyl group is highly electronegative and lipophilic, enhancing membrane permeability in biological systems. The nitro group’s position (2 vs. 3) affects regioselectivity in further functionalization .

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

- Structural Differences : Pyrrolidine core with hydroxymethyl and methoxyphenyl substituents.

- Reactivity : The methoxy group is electron-donating, while the hydroxymethyl enables hydrogen bonding. These features contrast with the electron-withdrawing nitro-fluoro combination, leading to divergent interactions in catalysis or receptor binding .

Comparative Analysis of Key Properties

| Property | Tert-butyl 3-fluoro-4-nitrobenzylcarbamate | Tert-butyl 3-amino-4-fluorobenzylcarbamate | Tert-butyl 2-nitro-4-(trifluoromethyl)phenylcarbamate |

|---|---|---|---|

| Substituents | 3-F, 4-NO₂ | 3-F, 4-NH₂ | 2-NO₂, 4-CF₃ |

| Molecular Weight (g/mol) | ~265 (estimated) | 240.27 | ~315 (estimated) |

| Solubility | Low (due to nitro) | Moderate (amino enables salt formation) | Very low (high lipophilicity from CF₃) |

| Reactivity | Electrophilic substitution favored | Nucleophilic reactions | Lipophilic interactions dominate |

| Safety Considerations | Potential explosive decomposition | Lower reactivity risk | High lipophilicity may pose metabolic concerns |

Research and Application Insights

- Pharmaceutical Use: The nitro group in this compound is advantageous in prodrug design, as it can be reduced to an amino group in vivo for targeted drug activation .

- Synthetic Utility: The trifluoromethyl analogue’s lipophilicity makes it valuable in agrochemicals, whereas the amino derivative is preferred in peptide synthesis .

Biological Activity

Tert-butyl 3-fluoro-4-nitrobenzylcarbamate is a synthetic compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. Its unique structural features suggest that it may have significant interactions with biological pathways, particularly in the context of neurological disorders and enzyme inhibition.

Chemical Structure and Properties

- Molecular Formula : C12H15FN2O4

- Molecular Weight : Approximately 270.26 g/mol

The compound consists of a tert-butyl group, a 3-fluoro substituent, and a 4-nitrobenzyl moiety, which may influence its pharmacological properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmitter systems. The presence of the nitro group may enhance its reactivity and interaction with biological molecules, potentially leading to modulation of specific pathways associated with disease processes.

Pharmacological Studies

Research indicates that similar compounds have been evaluated for their effects on neurotransmitter systems, suggesting potential therapeutic applications in treating neurological disorders. For instance:

- Enzyme Inhibition : this compound has been investigated for its ability to inhibit certain enzymes that play critical roles in metabolic pathways. This inhibition can lead to altered cellular responses and may contribute to its therapeutic effects in various conditions .

- Neurotransmitter Modulation : The compound's structure suggests it may act as a modulator of neurotransmitter activity, potentially influencing conditions such as depression or anxiety by affecting serotonin or dopamine pathways .

Case Studies

- Neurological Disorders : In studies focused on compounds with similar structures, researchers found that modifications in the nitro or fluoro groups significantly affected their binding affinity to target receptors. This highlights the importance of structural optimization in developing effective therapeutic agents .

- Cancer Research : Investigations into carbamate derivatives have shown promise in cancer therapy, particularly through mechanisms involving apoptosis and cell cycle regulation. The specific activity of this compound in these contexts remains an area for future research .

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships has been conducted on similar compounds, revealing that:

- Substituent Positioning : The position of the fluorine and nitro groups significantly influences biological activity. For example, compounds with para-substituted nitro groups often exhibit enhanced potency against specific enzyme targets compared to their ortho or meta counterparts .

- Carbamate Linkage : The carbamate functional group is known for its stability and ability to participate in various chemical reactions, making it a favorable choice for drug design aimed at achieving prolonged action within biological systems .

Comparative Data Table

| Compound | Biological Activity | Key Findings |

|---|---|---|

| This compound | Potential enzyme inhibitor | Modulates neurotransmitter pathways |

| Similar Nitro Compounds | Varies based on substituents | Increased potency with para-substituted nitro groups |

| Carbamate Derivatives | Effective against cancer cells | Induces apoptosis via enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 3-fluoro-4-nitrobenzylcarbamate, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via carbamate formation using tert-butyl chloroformate and 3-fluoro-4-nitrobenzylamine. A base such as triethylamine is typically employed in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at 0–25°C. Yield optimization requires strict control of stoichiometry (1:1.2 amine:chloroformate ratio) and exclusion of moisture .

- Data Consideration : Purity (>97%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C). Typical isolated yields range from 65–80% .

Q. How should researchers handle solubility and storage of this compound to ensure stability?

- Methodology : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Stock solutions (e.g., 10 mM in DMSO) should be stored at –20°C under inert gas to prevent hydrolysis. Solid-state storage at room temperature (RT) in a desiccator is acceptable for short-term use .

- Stability Data : Degradation studies show <5% decomposition after 6 months at –20°C. Exposure to light or acidic/basic conditions accelerates nitro group reduction or carbamate cleavage .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (CDCl₃) shows characteristic tert-butyl singlet at δ 1.45 ppm, aromatic protons (δ 7.2–8.1 ppm), and carbamate NH (δ 5.1–5.3 ppm, broad).

- MS : ESI-MS confirms molecular ion [M+H]⁺ at m/z 299.1 (calculated for C₁₂H₁₄FN₂O₄) .

- IR : Stretching bands for nitro (1520 cm⁻¹) and carbamate C=O (1680 cm⁻¹) .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and fluorine groups influence reactivity in downstream derivatization?

- Mechanistic Insight : The nitro group activates the aromatic ring for nucleophilic substitution (e.g., reduction to amine for further coupling), while the fluorine atom stabilizes intermediates via inductive effects. Computational DFT studies (B3LYP/6-31G*) predict regioselectivity in Suzuki-Miyaura couplings .

- Experimental Validation : Reduction with H₂/Pd-C yields tert-butyl 3-fluoro-4-aminobenzylcarbamate, a key intermediate for peptide coupling or heterocycle synthesis .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., competing side reactions during functionalization)?

- Case Study : Discrepancies in nitro group reduction efficiency (e.g., catalytic transfer hydrogenation vs. Zn/HCl) may arise from solvent polarity or catalyst poisoning. Systematic screening (DoE approach) identifies optimal conditions: NH₄HCO₂H/Pd-C in MeOH/THF (4:1) achieves >90% conversion .

- Analytical Tools : LC-MS monitors reaction progress, while X-ray crystallography confirms stereochemistry of products .

Q. How can researchers assess the compound’s potential as a protease inhibitor scaffold in medicinal chemistry?

- Methodology :

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity to trypsin-like proteases via hydrogen bonding with the carbamate carbonyl and nitro group .

- Enzyme Assays : Kinetic assays (e.g., fluorogenic substrates) measure IC₅₀ values. For example, inhibition of thrombin (IC₅₀ = 2.1 µM) suggests therapeutic potential .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.